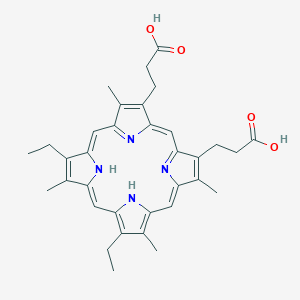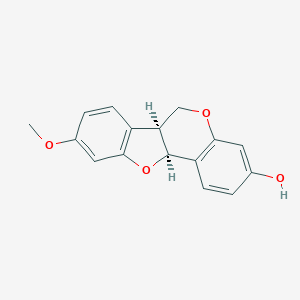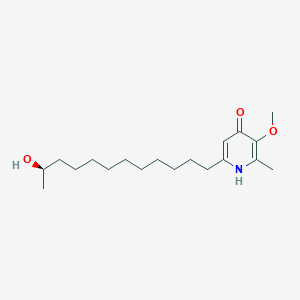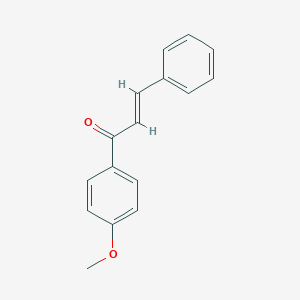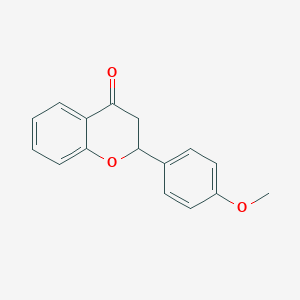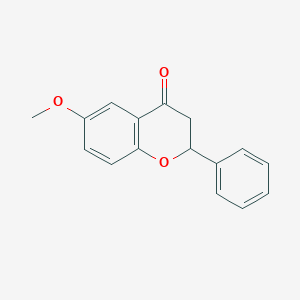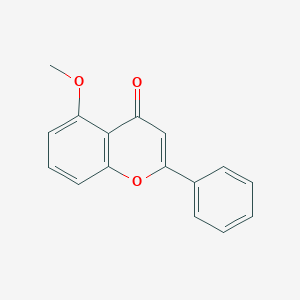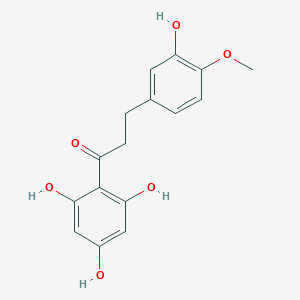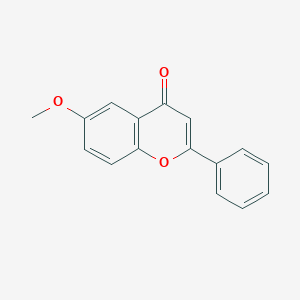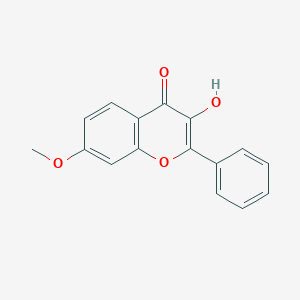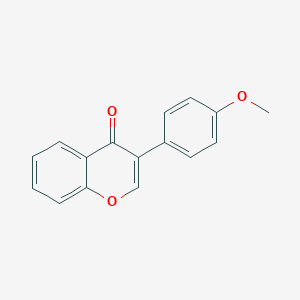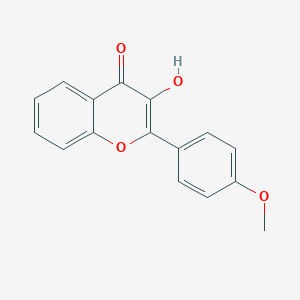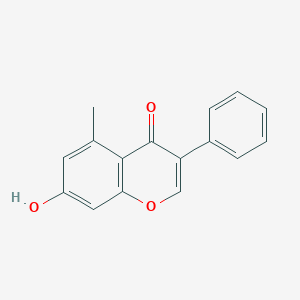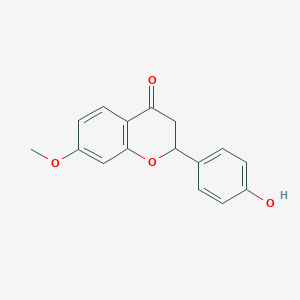![molecular formula C29H31N3O2 B191903 1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] CAS No. 5304-71-2](/img/structure/B191903.png)
1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzyl group, a methoxyphenyl group, and a spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. Spirocyclic compounds are characterized by two ring systems sharing a single atom, which in this case is likely a carbon atom. The presence of the methoxyphenyl and benzyl groups would add further complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyl and methoxyphenyl groups could undergo electrophilic aromatic substitution reactions, while the piperidine ring could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the piperidine ring could impart basicity to the compound, while the methoxyphenyl group could contribute to its lipophilicity .Applications De Recherche Scientifique
Spirocyclic σ-Receptor Ligands
A series of spirocyclic piperidines, including structures closely related to "1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]," were synthesized and evaluated for their affinity towards σ1 and σ2 receptors. These compounds, exemplified by 1'-benzyl-3-methoxy derivatives, showed high affinity for σ1 receptors, suggesting their potential in modulating receptor activities. The research highlighted the importance of specific structural features for receptor affinity, such as the benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, which are advantageous for high σ1-receptor affinity (Maier & Wünsch, 2002).
Antimicrobial and Anti-Inflammatory Activities
Derivatives of the mentioned compound class have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. A study on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines showed notable antimicrobial activity against S. aureus, alongside compounds exhibiting anti-inflammatory effects superior to reference drugs and significant antioxidant activity (Mandzyuk et al., 2020).
Novel Antiproliferative Compounds
Another direction of research involves the synthesis of novel derivatives with potential antiproliferative activities. Studies on various substituted piperazine and benzimidazole derivatives have led to the identification of compounds with promising antiproliferative activity against human leukemia and breast cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Nowicka et al., 2015).
Synthesis and Characterization of Novel Oxazines
Research on the synthesis and characterization of novel oxazines, including those targeting cyclooxygenase 2 (COX2), has been conducted. These studies reveal the significance of 1,2-oxazine derivatives in developing COX2 specific inhibitors, highlighting their potential in anti-inflammatory therapy (Srinivas et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
5304-71-2 |
|---|---|
Nom du produit |
1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Formule moléculaire |
C29H31N3O2 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
1'-benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C29H31N3O2/c1-21-8-13-28-25(18-21)27-19-26(23-9-11-24(33-2)12-10-23)30-32(27)29(34-28)14-16-31(17-15-29)20-22-6-4-3-5-7-22/h3-13,18,27H,14-17,19-20H2,1-2H3 |
Clé InChI |
XYTOZJVLVMHAAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



